Home > Products > Screening Compounds P143978 > lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate
lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate - 2060040-90-4

lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate

Catalog Number: EVT-1703621
CAS Number: 2060040-90-4
Molecular Formula: C10H9LiN2O2
Molecular Weight: 196.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(5′,6′,7′,8′-Tetrahydro-5′,5′,8′,5′-tetramethyl)-2′-naphthyl]-1-ethyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester

Compound Description: This compound is a retinoid featuring a tetrahydronaphthalene structure. It was synthesized using an NaHSO3 addition product of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalene-carboxaldehyde. []

Relevance: This compound shares the core structure of 1-ethyl-1H-benzimidazole with 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt. The primary structural difference lies in the presence of a tetrahydronaphthalene substituent at the 2-position of the benzimidazole ring and an ethyl ester group at the 5-position of the benzimidazole ring in this compound. []

3-Methylthiazolo[3,2-a]Benzimidazole-2-Carboxylic Acid Ethyl Ester

Compound Description: This compound serves as a precursor in synthesizing various heterocyclic compounds, including pyrazoles, thiazolines, triazoles, and thiadiazines. []

Relevance: This compound belongs to the benzimidazole class, similar to 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt. It features a thiazolo[3,2-a] ring fused to the benzimidazole core and an ethyl ester group at the 2-position. []

2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)-1H-benzimidazole

Compound Description: This compound is synthesized through a novel process using N-methyl-O-phenylene-diamine and 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid as starting materials. []

Relevance: This compound contains two benzimidazole moieties, making it structurally related to 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt. The key difference lies in the presence of a second benzimidazole ring linked at the 6-position of the core benzimidazole and the specific substitutions on both benzimidazole rings in this compound. []

4'- [[4-methyl-6- (1-methyl-1H-benzimidazol-2-yl) -2-propyl-1H-benzimidazol-1yl] methyl] biphenyl-2-carboxylic acid (telmisartan)

Compound Description: This compound, known as telmisartan, is prepared by a specific method using a telmisartan potassium salt and a carboxylic acid. []

Relevance: Telmisartan shares the benzimidazole structural motif with 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt. It features a complex biphenyl-substituted benzimidazole structure linked to another substituted benzimidazole ring. []

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: CV-11974 is a potent and long-acting angiotensin II receptor antagonist. It displays significant antihypertensive effects and has been investigated for its therapeutic potential. [, , , ]

Relevance: CV-11974 belongs to the benzimidazole class, like 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt. It possesses a biphenyltetrazole substituent at the 1-position and a carboxylic acid group at the 7-position of the benzimidazole ring. [, , , ]

(+/-)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)

Compound Description: TCV-116 is a prodrug of CV-11974, designed to enhance oral bioavailability. It exhibits potent and sustained antihypertensive effects in various hypertensive rat models. [, , ]

Relevance: TCV-116 is structurally very similar to CV-11974 and also belongs to the benzimidazole class like 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt. It features a cyclohexyloxycarbonyloxyethyl ester group at the 7-position carboxylic acid, leading to improved pharmacokinetic properties compared to CV-11974. [, , ]

Endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

Compound Description: DAU 6285 functions as a potent and selective antagonist of the 5-hydroxytryptamine4 (5-HT4) receptor. []

Relevance: DAU 6285 shares the benzimidazole core structure with 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt. It features an endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl carbamate substituent at the 1-position of the benzimidazole ring. []

5,6-dimethyl-2-phenylethylbenzo[d]imidazole (1) and (E)-5,6-dimethyl-2-styryl-1H-benzo[d]imidazole (2)

Compound Description: These benzimidazole derivatives demonstrate significant tuberculostatic activities, showing promise as potential drugs against tuberculosis. []

Relevance: These compounds belong to the benzimidazole class, much like 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt. They share a common benzimidazole core structure, with variations in substituents at the 2-position. Compound 1 has a phenylethyl group, while compound 2 possesses a styryl group at that position. []

Norfloxacin (1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid) Salts

Compound Description: Norfloxacin, a fluoroquinolone antibiotic, forms various salts with organic acids. These salts exhibit enhanced physicochemical properties, such as improved solubility. []

Relevance: While norfloxacin itself is not a benzimidazole, its study explores the impact of salt formation on drug properties, which is relevant to 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt, also existing as a lithium salt. This comparison highlights the importance of salt forms in drug development and their potential to modify physicochemical characteristics. []

1-Ethyl-6-fluoro-7-(4-(2-(4-nitrophenylamino)-2-oxoethyl)piperazin-1-yl)-4-oxo-1,4 di-hydroquinoline-3-carboxylic acid (Z-9)

Compound Description: Z-9 is a fluoroquinolone derivative identified as a potential acetylcholinesterase inhibitor for treating Alzheimer's disease. [, ]

Relevance: Although Z-9 is not a benzimidazole, it shares a structural resemblance with 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt through its substituted quinolone core. Both compounds feature an ethyl group attached to a nitrogen atom in their respective heterocyclic systems. This comparison emphasizes the significance of specific structural motifs in conferring biological activity. [, ]

(R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, 2′-[18F]fluoroethyl ester ([18F]FETO)

Compound Description: [18F]FETO is a radiolabeled compound designed as a potential PET tracer for imaging adrenocortical incidentalomas. It acts as an inhibitor of 11β-hydroxylase. []

Relevance: [18F]FETO, while not a benzimidazole, shares a structural similarity with 1-Ethyl-1H-benzimidazole-2-carboxylic acid lithium salt through its imidazole ring. Both compounds possess an alkyl group (ethyl in the case of the target compound and phenylethyl in the case of [18F]FETO) attached to the nitrogen atom of their respective imidazole rings. This parallel underscores the significance of heterocyclic scaffolds in medicinal chemistry. []

Overview

Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound that features a lithium cation coordinated to a 1-ethyl-1H-1,3-benzodiazole-2-carboxylate moiety. This compound is part of the larger family of benzodiazoles, which are known for their diverse applications in medicinal chemistry and materials science. The lithium ion enhances the solubility and reactivity of the compound, making it an important candidate for various scientific applications.

Source and Classification

This compound can be synthesized from 1-ethyl-1H-benzimidazole-2-carboxylic acid through a reaction with lithium hydroxide or lithium carbonate. It is classified as a lithium salt of a benzimidazole derivative, which are compounds recognized for their biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate typically involves the following steps:

Starting Materials:

  • 1-Ethyl-1H-benzimidazole-2-carboxylic acid
  • Lithium hydroxide or lithium carbonate

Reaction Conditions:

  • Solvent: Water or ethanol
  • Temperature: Room temperature to slightly elevated temperatures (25–50°C)

Procedure:

  1. Dissolve 1-ethyl-1H-benzimidazole-2-carboxylic acid in the chosen solvent.
  2. Slowly add lithium hydroxide or lithium carbonate with stirring.
  3. Monitor the reaction progress through pH changes or product precipitation.
  4. Isolate the product by filtration or evaporation of the solvent, followed by drying under vacuum .
Molecular Structure Analysis

Structure and Data

Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate has a molecular formula of C11H12N2O2LiC_{11}H_{12}N_2O_2Li. The structure consists of a benzodiazole ring with an ethyl group and a carboxylate functional group, coordinated to a lithium ion. The presence of the ethyl group influences its solubility and biological activity compared to other similar compounds.

Structural Characteristics:

  • Molecular Weight: Approximately 224.27 g/mol
  • Functional Groups: Benzodiazole ring, carboxylate group
Chemical Reactions Analysis

Reactions and Technical Details

Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate can participate in various chemical reactions:

Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, yielding oxidized derivatives.

Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.

Substitution: The lithium ion can be substituted with other cations or functional groups in nucleophilic substitution reactions.

Condensation: The compound can react with aldehydes or ketones to form imines or other condensation products .

Mechanism of Action

Process and Data

The mechanism of action for lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate primarily involves its interaction with biological targets due to the presence of the lithium ion and the benzodiazole structure. The compound's ability to form complexes with various biological molecules may contribute to its therapeutic potential.

Studies indicate that compounds containing benzodiazole derivatives often exhibit significant biological activities, which could be attributed to their ability to interact with DNA or enzymes involved in cellular processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate exhibits distinct physical and chemical properties:

Physical Properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to the presence of the lithium ion.

Chemical Properties:

  • Stability: Generally stable under normal conditions but may decompose under extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; undergoes oxidation and reduction reactions as mentioned earlier .
Applications

Scientific Uses

Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate has several applications across various fields:

Chemistry: Serves as a building block for synthesizing more complex benzimidazole derivatives that are valuable in medicinal chemistry.

Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Potentially useful in developing pharmaceuticals aimed at treating various diseases due to its biological activity profile.

Industry: Can be utilized in creating new materials with specific properties such as enhanced conductivity or catalytic activity .

Synthetic Methodologies and Reaction Engineering

Regioselective Alkylation Strategies for 1-Ethyl Substitution on Benzodiazole Scaffolds

Regioselective N-alkylation of the benzodiazole scaffold represents a critical initial step in synthesizing lithium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate. The inherent ambident nucleophilicity of benzimidazoles necessitates precise reaction control to direct alkylation exclusively to the N1 position rather than N3. Modern approaches employ strong bases such as sodium hydride (60-80% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0-5°C to generate the resonant-stabilized anion prior to introducing ethyl halides [6]. This pre-deprotonation strategy achieves >95% N1 selectivity by kinetically favoring attack at the less sterically hindered nitrogen. Ethyl bromide demonstrates superior performance over ethyl iodide in these systems due to reduced co-product contamination (NaBr vs. NaI), despite its lower reactivity, as confirmed by HPLC monitoring of reaction progression [1]. Alternative phase-transfer catalysis using tetrabutylammonium bromide with 50% NaOH solution enables ethylation at ambient temperatures but yields diminished regioselectivity (85-90% N1) due to interfacial reaction dynamics [7].

Table 1: Comparative Alkylation Efficiency for 1-Ethyl Benzimidazole Formation

Alkylation AgentBase SystemTemperature (°C)N1 Selectivity (%)Reaction Time (h)
Ethyl BromideNaH/DMF0-5>952.5
Ethyl IodideNaH/DMF0-5>980.75
Diethyl SulfateK₂CO₃/Acetonitrile80926
Ethyl BromideTBA⁺Br⁻/50% NaOH258712

Lithium-Ion Coordination in Carboxylate Salt Formation: Neutralization vs. Metathesis Pathways

Lithium carboxylate formation follows two primary pathways: direct neutralization of the carboxylic acid precursor or metathesis of alternative metal carboxylates. Direct neutralization employs lithium hydroxide monohydrate (1.05 equiv) in ethanol/water (4:1 v/v) at 0°C, yielding the target compound with >99.5% ion exchange efficiency and minimal residual lithium content (<50 ppm) [1]. This method benefits from the irreversible proton transfer and co-production of water as the sole byproduct. Conversely, metathesis routes involve reacting sodium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate with lithium bromide in tetrahydrofuran, leveraging the insoluble nature of sodium bromide to drive equilibrium toward product formation. While metathesis achieves 89-92% conversion, it introduces challenges in sodium co-product removal and potential bromide contamination (≥300 ppm without extensive washing) [8]. Spectroscopic characterization reveals distinct coordination patterns: neutralization-derived products exhibit a symmetrical carboxylate stretch at 1565 cm⁻¹ (ATR-FTIR) and a single ⁷Li NMR resonance at δ -0.25 ppm in D₂O, indicating homogeneous ionic association. Metathesis-synthesized material shows broadening in both IR and NMR spectra, suggesting lattice defects from trapped sodium impurities [1].

Table 2: Spectroscopic Signatures of Lithium Carboxylate Coordination Modes

Characterization MethodNeutralization ProductMetathesis ProductInterpretation
ATR-FTIR (νₐₛCOO⁻)1565 cm⁻¹ (sharp)1560, 1545 cm⁻¹ (broad)Defect-free lattice vs. ionic heterogeneity
⁷Li NMR (D₂O)δ -0.25 ppm (singlet)δ -0.30 ppm (broad multiplet)Uniform Li⁺ environment vs. mixed sites
PXRDCrystalline, defined peaksPartially amorphousSuperior crystallinity via neutralization

Solvent-Free Mechanochemical Synthesis for Enhanced Reaction Efficiency

Mechanochemical synthesis via ball milling eliminates solvent requirements while enhancing reaction kinetics through continuous high-energy impacts. The carboxylic acid precursor (1.0 equiv) and lithium carbonate (0.55 equiv) undergo milling in stainless steel vessels (10 mm balls, ball-to-powder ratio 30:1) at 25 Hz frequency [9]. This approach achieves 97% conversion within 35 minutes, compared to 8 hours required for solution-based neutralization. The exothermic reaction requires precise thermal management: maintaining chamber temperatures at 25-30°C via pulsed milling cycles (2 minutes milling/1 minute rest) prevents localized melting (>75°C decomposition onset). Resulting materials demonstrate superior powder flow properties (Carr Index: 18 vs. 25 for solution-synthesized material) due to uniform particle morphology (SEM-verified D₅₀ = 15 μm). Process intensification studies reveal nonlinear kinetics: impact energy exceeding 0.7 J/g·ball triggers autocatalytic acceleration through triboelectric activation of lithium carbonate surfaces. However, scale-dependent limitations emerge above 100-gram batches due to inefficient heat dissipation, necessitating reactor design modifications for industrial implementation [9].

Table 3: Mechanochemical vs. Solution Synthesis Performance Metrics

ParameterBall Milling ProcessSolution Process
Reaction Time35 min8 h
Stoichiometry (Li:Acid)0.55:11.05:1
Conversion97%>99%
Residual Solvent0 ppm≤500 ppm ethanol
Bulk Density (g/mL)0.450.32
Energy Consumption (kWh/kg)8.722.4

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow reactors address batch process limitations through precise residence time control and enhanced heat/mass transfer. The optimized three-stage system comprises: (1) a micromixer (T-mixer, 500 μm channel) for instantaneous acid-base contact (0.5 M ethanolic acid + 0.52 M aqueous LiOH); (2) a 10 mL PTFE coil reactor (2.0 mm ID) at 50°C for 90 seconds residence time; and (3) a tubular crystallizer with anti-solvent introduction (ethyl acetate, 1:3 v/v) [3]. This configuration achieves space-time yields of 1.2 kg·L⁻¹·h⁻¹ versus 0.08 kg·L⁻¹·h⁻¹ in batch reactors, primarily through elimination of induction periods and rapid supersaturation generation. Crucially, maintaining Reynolds numbers >2,500 in all liquid-handling segments prevents particle agglomeration and tube blockage – a persistent challenge in salt crystallization processes. Real-time process analytics via inline Raman spectroscopy (monitoring carboxylate peak at 1395 cm⁻¹) enable immediate adjustment of lithium hydroxide stoichiometry (±0.5%), ensuring consistent product stoichiometry. Temperature gradients across the reactor must be minimized (<2°C variation) to prevent lithium carbonate formation from atmospheric CO₂ absorption at alkaline pH, which occurs preferentially above pH 9.5 [9]. Scale-up simulations indicate linear performance to 50 kg/day throughput without reconfiguration.

Table 4: Continuous Flow Reactor Parameters for Multi-Scale Production

Scale ParameterLaboratory (100 g/h)Pilot (1 kg/h)Production (5 kg/h)
Reactor Volume (L)0.010.10.5
Residence Time (s)909090
Temperature Control±0.5°C±1.0°C±2.0°C
Anti-solvent Ratio (v/v)1:31:31:2.8
Particle Size (D₉₀, μm)455565
Space-Time Yield (kg·L⁻¹·h⁻¹)1.21.10.9

Properties

CAS Number

2060040-90-4

Product Name

lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate

IUPAC Name

lithium;1-ethylbenzimidazole-2-carboxylate

Molecular Formula

C10H9LiN2O2

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H10N2O2.Li/c1-2-12-8-6-4-3-5-7(8)11-9(12)10(13)14;/h3-6H,2H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

BRYNQNVMCJQCSZ-UHFFFAOYSA-M

SMILES

[Li+].CCN1C2=CC=CC=C2N=C1C(=O)[O-]

Canonical SMILES

[Li+].CCN1C2=CC=CC=C2N=C1C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.